2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a chlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzenesulfonyl intermediate: This involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the methoxy and methyl groups: This step involves the selective methylation and methoxylation of the aromatic ring.
Coupling with 4-chlorophenyl acetamide: The final step involves coupling the modified benzenesulfonyl intermediate with 4-chlorophenyl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-2-methylanilino]-N-(4-bromophenyl)acetamide
- 2-[N-(benzenesulfonyl)-4-methylanilino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide
Uniqueness
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide and chlorophenyl groups provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-8-13-21(29-2)20(14-16)25(30(27,28)19-6-4-3-5-7-19)15-22(26)24-18-11-9-17(23)10-12-18/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKONRUZXOARAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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